2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid 2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid
Brand Name: Vulcanchem
CAS No.: 1245646-11-0
VCID: VC18147820
InChI: InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C13H16ClNO4
Molecular Weight: 285.72 g/mol

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid

CAS No.: 1245646-11-0

Cat. No.: VC18147820

Molecular Formula: C13H16ClNO4

Molecular Weight: 285.72 g/mol

* For research use only. Not for human or veterinary use.

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid - 1245646-11-0

Specification

CAS No. 1245646-11-0
Molecular Formula C13H16ClNO4
Molecular Weight 285.72 g/mol
IUPAC Name 2-[2-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid
Standard InChI InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17)
Standard InChI Key KOYBXBUFLHXAEI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[2-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid, reflects its three key components:

  • A glycine-derived acetic acid moiety (CH2COOH\text{CH}_{2}\text{COOH}).

  • A Boc-protected amine group ((CH3)3COC(O)NH(\text{CH}_{3})_{3}\text{COC(O)NH}).

  • A 2-chlorophenyl ring substituted at the nitrogen atom .

The Boc group shields the amine during synthetic procedures, while the chlorine atom influences electronic and steric properties, affecting reaction pathways and crystal packing .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS No.1245646-11-0
Molecular FormulaC13H16ClNO4\text{C}_{13}\text{H}_{16}\text{ClNO}_{4}
Molecular Weight285.72 g/mol
Density1.272 ± 0.06 g/cm³
Boiling Point431.5 ± 40.0 °C
pKa3.26 ± 0.10
Refractive Index1.543

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): Signals at δ 7.19–7.44 ppm (aromatic protons), δ 3.71–3.84 ppm (methylene group), and δ 1.33–1.47 ppm (tert-butyl group) .

  • ¹³C NMR: Peaks at δ 169.90–171.16 ppm (carbonyl carbons), δ 155.39–155.63 ppm (Boc carbonyl), and δ 28.18–29.01 ppm (tert-butyl carbons) .

High-resolution mass spectrometry (HRMS) validates the molecular ion at m/zm/z 299.1002 ([M + Na]⁺) .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three stages:

  • Amino Protection: Glycine’s amine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_{2}\text{O}) under basic conditions.

  • Chlorophenyl Introduction: A Ullmann coupling or nucleophilic aromatic substitution installs the 2-chlorophenyl group.

  • Acid Activation: The carboxylic acid is activated for subsequent peptide coupling via mixed anhydrides or carbodiimides .

Example Protocol (adapted from Thieme Connect ):

  • React 2-(4-cyanophenyl)acetic acid (1.5 mmol) with tert-butyl hydroxycarbamate (1.5 mmol) using N,NN,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.

  • Purify via silica gel chromatography (ethyl acetate/hexane = 1:5) to yield the Boc-protected intermediate (92%).

Catalytic Asymmetric Modifications

Recent advances employ iron-based catalysts like (R,R)-FeBIPF₂ for enantioselective transformations, achieving up to 98% enantiomeric excess (ee) in α-amino acid derivatives . These methods enable access to non-proteinogenic amino acids for drug discovery.

Applications in Pharmaceutical and Material Science

Peptide Synthesis

The Boc group’s orthogonality to Fmoc (fluorenylmethyloxycarbonyl) protection allows sequential deprotection in solid-phase peptide synthesis. For example, it facilitates the construction of chlorophenyl-containing peptides with enhanced membrane permeability .

Prodrug Development

The carboxylic acid moiety can be esterified to improve bioavailability. Preclinical studies highlight derivatives as prodrugs for neuraminidase inhibitors and kinase modulators .

Polymer Chemistry

Incorporating the compound into polyurethane backbones enhances thermal stability (T_{g} > 200 \, ^\circ\text{C}) and chlorine-mediated flame retardancy, as evidenced by thermogravimetric analysis (TGA) .

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